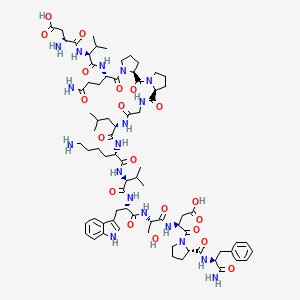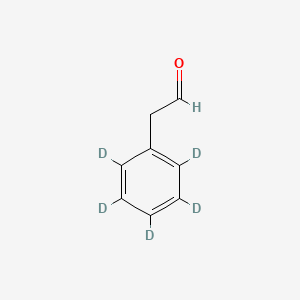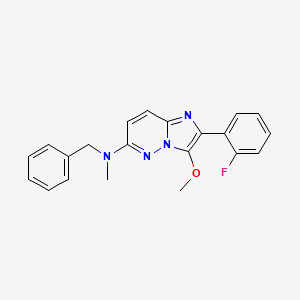
Tuberculosis inhibitor 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberculosis inhibitor 8 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in the field of anti-tuberculosis drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tuberculosis inhibitor 8 involves several steps, including the cyclization of triazolyl-chalocones with hydroxylamine followed by deprotection of amino and thio functionalities . The reaction conditions typically involve the use of copper(I) iodide or copper(II) chloride under reflux conditions with a mixture of acetonitrile and water as the solvent at 80°C for one hour .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tuberculosis inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, copper(I) iodide, copper(II) chloride, and acetonitrile . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against Mycobacterium tuberculosis . These derivatives are essential for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .
Applications De Recherche Scientifique
Tuberculosis inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable scaffold for developing new anti-tuberculosis agents. In biology, it is used to study the mechanisms of Mycobacterium tuberculosis inhibition and resistance . In medicine, this compound is being investigated for its potential as a therapeutic agent for treating tuberculosis, especially drug-resistant strains . In the industry, it can be used in the development of diagnostic tools and drug delivery systems .
Mécanisme D'action
The mechanism of action of tuberculosis inhibitor 8 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis . Specifically, it targets the enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acid, a major component of the Mycobacterium tuberculosis cell wall . By inhibiting InhA, this compound disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Tuberculosis inhibitor 8 is unique compared to other similar compounds due to its specific targeting of the InhA enzyme and its potent inhibitory activity against drug-resistant strains of Mycobacterium tuberculosis . Similar compounds include bedaquiline, pretomanid, and linezolid, which also target different pathways in Mycobacterium tuberculosis . this compound stands out due to its novel mechanism of action and potential for reduced toxicity .
Propriétés
Formule moléculaire |
C21H19FN4O |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-benzyl-2-(2-fluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3 |
Clé InChI |
QAMWJWRMJYBJMS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


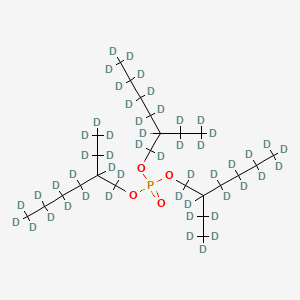

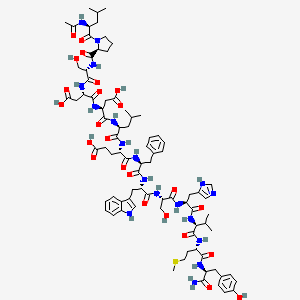
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

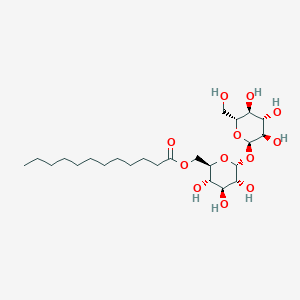
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
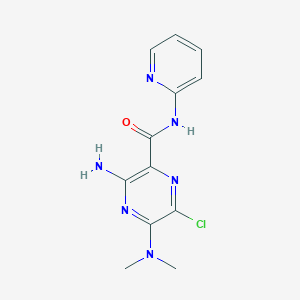
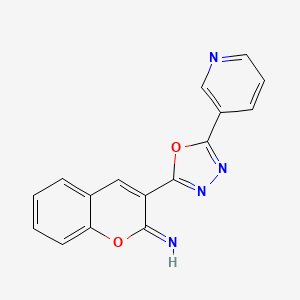

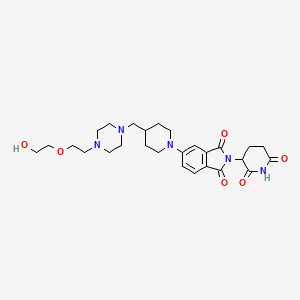
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
